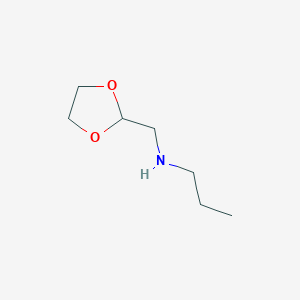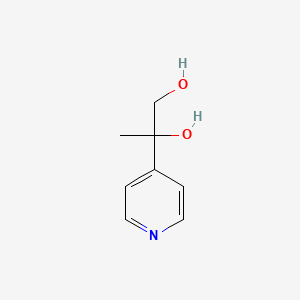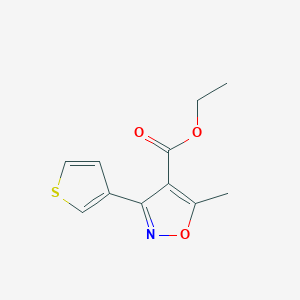
Ethyl 5-Methyl-3-(3-thienyl)isoxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 5-Methyl-3-(3-thienyl)isoxazole-4-carboxylate is a heterocyclic compound that features an isoxazole ring fused with a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Methyl-3-(3-thienyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with thiophene derivatives under microwave conditions to obtain ester-functionalized isoxazoles . Another method includes the cyclization of intermediate compounds with hydroxylamine hydrochloride in refluxing methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as Cu(I) or Ru(II) in (3 + 2) cycloaddition reactions is also common in industrial settings .
化学反応の分析
Types of Reactions
Ethyl 5-Methyl-3-(3-thienyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 5-Methyl-3-thiophen-3-yl-isoxazole-4-carboxylic acid.
Reduction: 5-Methyl-3-thiophen-3-yl-isoxazole-4-carbinol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 5-Methyl-3-(3-thienyl)isoxazole-4-carboxylate has diverse applications in scientific research:
作用機序
The mechanism of action of Ethyl 5-Methyl-3-(3-thienyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .
類似化合物との比較
Similar Compounds
5-Methyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester: Similar structure but with a phenyl group instead of a thiophene ring.
5-Methyl-3-thiophen-2-yl-isoxazole-4-carboxylic acid ethyl ester: Similar structure but with the thiophene ring attached at a different position.
Uniqueness
Ethyl 5-Methyl-3-(3-thienyl)isoxazole-4-carboxylate is unique due to the specific positioning of the thiophene ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C11H11NO3S |
|---|---|
分子量 |
237.28 g/mol |
IUPAC名 |
ethyl 5-methyl-3-thiophen-3-yl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C11H11NO3S/c1-3-14-11(13)9-7(2)15-12-10(9)8-4-5-16-6-8/h4-6H,3H2,1-2H3 |
InChIキー |
LXQCBIOXEYYDDO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(ON=C1C2=CSC=C2)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
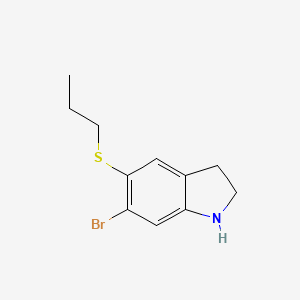

![6,6-Diethoxybicyclo[3.2.0]heptan-2-one](/img/structure/B8447480.png)
![4-Chloro-6-(5-chloro-2-methyl-phenyl)-[1,3,5]triazin-2-yl-amine](/img/structure/B8447482.png)




![(2,4-Dihydroxy-5-isopropyl-phenyl)[5-(4-methyl-piperazin-1-yl)-1,3-di-hydro-isoindol-2-yl]-methanone](/img/structure/B8447529.png)
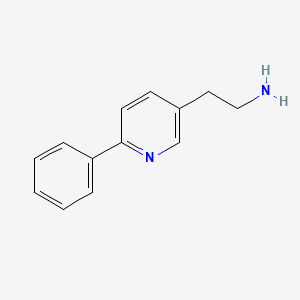
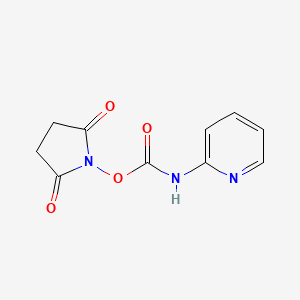
![N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-5,7-difluoroquinazolin-4-amine](/img/structure/B8447548.png)
